molecular formula C6H11F2N B1404972 (S)-3,3-Difluoro-cyclopentanemethanamine CAS No. 1408057-46-4

(S)-3,3-Difluoro-cyclopentanemethanamine

Cat. No. B1404972
M. Wt: 135.15 g/mol
InChI Key: MBNJAGKPJGONBM-YFKPBYRVSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc.



Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts, and yield.



Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure and stereochemistry of the compound.



Chemical Reactions Analysis

This would involve studying the compound’s reactivity and stability under various conditions, and its participation in different types of chemical reactions.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, optical rotation, etc. It also includes studying the compound’s chemical properties like acidity, basicity, redox potential, etc.


Scientific Research Applications

Deoxyfluorination of Alcohols

  • Aromatic Cation Activation for Deoxyfluorination : A study by Li, Ni, Wang, & Hu (2016) explored the use of 3,3-difluoro-1,2-diarylcyclopropenes as reagents for deoxyfluorination of alcohols. This research unveiled a new class of deoxyfluorination reagents and provided insights into the reactivity of cyclopropenium cation in alcohol deoxyfunctionalization.

Energetic Plasticizers

  • Design of Energetic Plasticizers : In a study by Wang, Li, Pan, & Zhu (2019), 3,3-Bis(difluoroamino)-1,5-dinitratopentane was used as an energetic plasticizer. The research focused on designing new difluoroamino energetic compounds with similar structures to enhance energy properties and lower glass transition temperatures.

Conformational Studies

  • Vicinal Difluoro Motif in Organic Molecules : The research by O'Hagan, Rzepa, Schueler, & Slawin (2006) investigated the conformation of erythro- and threo- diastereoisomers of 1,2-difluorodiphenylethanes and 2,3-difluorosuccinic acids. This study highlighted the potential of the vicinal difluorine motif as a tool for influencing the conformation of performance organic molecules.

Drug Discovery

  • Historical Perspective on Drug Discovery : Although not directly related to "(S)-3,3-Difluoro-cyclopentanemethanamine," the paper by Drews (2000) provides a historical perspective on drug discovery, emphasizing the role of chemistry and pharmacology in advancing medicine. This context is crucial for understanding the broader implications of chemical compounds in drug research.

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related aspects. It includes understanding the precautions needed while handling, storing, and disposing of the compound.


Future Directions

This involves discussing potential applications of the compound and areas where further research is needed. It could also include hypothesizing new synthetic routes, reactions, or biological interactions.


properties

IUPAC Name

[(1S)-3,3-difluorocyclopentyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2N/c7-6(8)2-1-5(3-6)4-9/h5H,1-4,9H2/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBNJAGKPJGONBM-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CN)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C[C@H]1CN)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501251372
Record name Cyclopentanemethanamine, 3,3-difluoro-, (1S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501251372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3,3-Difluoro-cyclopentanemethanamine

CAS RN

1408057-46-4
Record name Cyclopentanemethanamine, 3,3-difluoro-, (1S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1408057-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentanemethanamine, 3,3-difluoro-, (1S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501251372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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